

# Technical Guide: Synthesis and Characterization of (2-Chloro-1-methoxyethoxy)benzene

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## Compound of Interest

Compound Name: (2-Chloro-1-methoxyethoxy)benzene

CAS No.: 16602-34-9

Cat. No.: B8530986

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## Executive Summary & Chemical Identity

**(2-Chloro-1-methoxyethoxy)benzene** is an organic mixed acetal characterized by a benzene ring attached to an ethyl backbone via an acetal linkage. It functions as a "masked" aldehyde or a reactive electrophile in further functionalization.[1] This compound is structurally significant as the core scaffold for the insecticide Cloethocarb (which possesses a substituent on the phenyl ring) and serves as a model for introducing the 2-chloro-1-methoxyethoxy moiety into phenols.

## Chemical Structure & Identifiers[2][3][4][5][6][7][8]

- IUPAC Name: **(2-Chloro-1-methoxyethoxy)benzene**
- Systematic Name: 1-Phenoxy-1-methoxy-2-chloroethane
- Molecular Formula: C<sub>9</sub>H<sub>11</sub>ClO<sub>2</sub>[1]
- Molecular Weight: 186.63 g/mol [1]
- SMILES: COC(CCl)Oc1ccccc1
- Key Functional Groups:

- Acetal Carbon: The central carbon bonded to two oxygens (phenoxy and methoxy) and a chloromethyl group.
- Chloromethyl Group: A beta-chloro substituent providing electrophilic character for potential cyclization or substitution.

## Synthesis Strategy

The synthesis of **(2-Chloro-1-methoxyethoxy)benzene** relies on the formation of the sensitive O-C-O acetal linkage. Two primary routes are established: the Direct Acetalization (Industrial Route) and the Vinyl Ether Chlorination (Mechanistic Route).

### Method A: Reaction of Phenol with 1,2-Dichloro-1-methoxyethane (Primary Route)

This method is preferred for scalability and is analogous to the industrial production of Cloethocarb. It involves the nucleophilic attack of a phenoxide ion on the highly reactive alpha-chloro ether.

#### Step 1: Preparation of the Reagent (1,2-Dichloro-1-methoxyethane)

The reagent is generated in situ or immediately prior to use by the chlorination of methyl vinyl ether.

- Reaction:
- Note: 1,2-Dichloro-1-methoxyethane is an alpha-chloro ether and a potential carcinogen.<sup>[1]</sup> It must be handled in a closed system.<sup>[1][2][3]</sup>

#### Step 2: Coupling with Phenol

- Reagents: Phenol, 1,2-Dichloro-1-methoxyethane, Base (NaOH or K<sub>2</sub>CO<sub>3</sub>), Solvent (Dichloromethane or Toluene).<sup>[1]</sup>
- Mechanism: S<sub>N</sub>1 / S<sub>N</sub>2 mixed mechanism where the phenoxide attacks the electrophilic acetal carbon.

Protocol:

- Preparation: In a 3-neck flask under N<sub>2</sub>, dissolve 1.0 eq of Phenol in dry dichloromethane (DCM).
- Deprotonation: Add 1.1 eq of anhydrous K<sub>2</sub>CO<sub>3</sub> or NaH (if strictly anhydrous conditions are desired) and stir for 30 min at 0°C.
- Addition: Dropwise add 1.1 eq of 1,2-dichloro-1-methoxyethane (freshly prepared) at 0-5°C. The reaction is exothermic.
- Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (the alpha-chloro ether is moisture sensitive, so quench aliquots with methanol before spotting).
- Workup: Quench with cold water. Separate the organic layer, wash with 1M NaOH (to remove unreacted phenol) and brine.[1]
- Purification: Dry over MgSO<sub>4</sub> and concentrate. Distillation under reduced pressure is required for high purity, as the acetal is thermally sensitive.[1]

## Method B: Chlorination of Phenyl Vinyl Ether in Methanol

This route constructs the acetal directly from the vinyl ether precursor.

- Reaction:

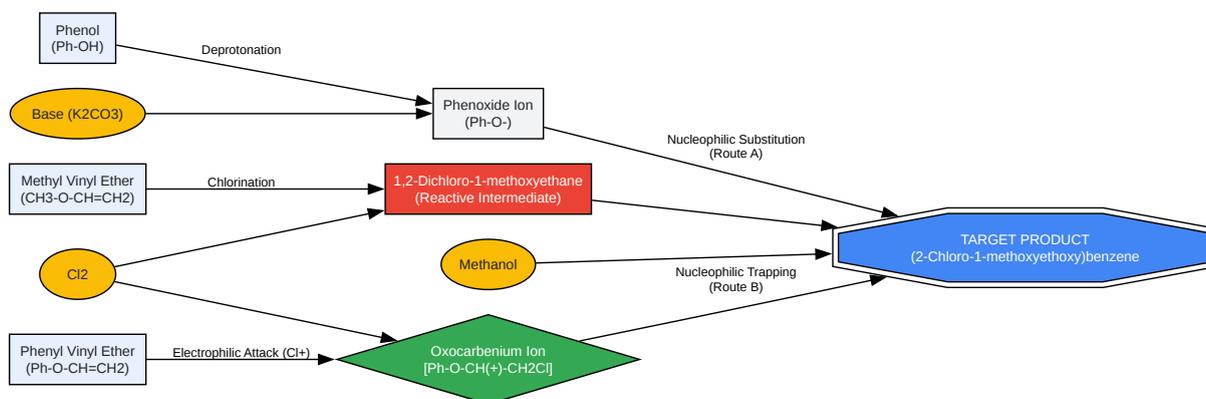
Protocol:

- Dissolve Phenyl Vinyl Ether in anhydrous Methanol (10 volumes).
- Cool to -10°C.
- Bubble dry Chlorine gas or add a solution of Cl<sub>2</sub> in CCl<sub>4</sub>/DCM slowly.[1] Alternatively, N-Chlorosuccinimide (NCS) can be used as a solid chlorine source for easier handling.[1]
- The methanol acts as the nucleophile, trapping the intermediate oxocarbenium ion.

- Neutralize the HCl byproduct with solid  $\text{NaHCO}_3$  before workup to prevent acid-catalyzed hydrolysis of the acetal.

## Reaction Mechanism & Workflow Visualization

The following diagram illustrates the two synthetic pathways and the critical intermediate states.



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Caption: Dual synthetic pathways for **(2-Chloro-1-methoxyethoxy)benzene**. Route A (Red) utilizes an alpha-chloro ether intermediate; Route B (Green) utilizes in-situ trapping of a vinyl ether cation.

## Characterization Data

Validation of the structure relies on confirming the acetal linkage and the chloromethyl group.

## Spectroscopic Profile[11]

Technique	Parameter	Expected Signal	Assignment
1H NMR	Acetal CH	$\delta$ 5.55 - 5.65 ppm (t, 1H)	The methine proton is deshielded by two oxygen atoms (OPh, OMe).
Chloromethyl	$\delta$ 3.65 - 3.75 ppm (d, 2H)	The -CH <sub>2</sub> Cl protons appear as a doublet due to coupling with the acetal CH.	
Methoxy	$\delta$ 3.45 - 3.50 ppm (s, 3H)	Characteristic singlet for the methoxy group. [1]	
Aromatic	$\delta$ 6.90 - 7.40 ppm (m, 5H)	Typical phenyl ring multiplets.[1]	
13C NMR	Acetal Carbon	$\delta$ ~102 - 105 ppm	Distinctive chemical shift for the O-C-O carbon.
Chloromethyl	$\delta$ ~42 - 45 ppm	Carbon attached to chlorine.	
Methoxy	$\delta$ ~55 - 56 ppm	Methyl ether carbon.	
Aromatic C	$\delta$ ~157 ppm (ipso)	Ipso carbon attached to oxygen is significantly deshielded.	
IR	C-O Stretch	1050 - 1250 cm <sup>-1</sup>	Strong bands corresponding to the ether linkages.
MS (EI)	Molecular Ion	m/z 186 / 188	Shows characteristic 3:1 ratio for <sup>35</sup> Cl/ <sup>37</sup> Cl isotopes.

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Fragmentation	m/z 77 (Ph+)	Loss of the acetal chain.
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## Quality Control Criteria

- Purity: >98% by GC-MS.
- Impurity Profile: Common impurities include Phenol (unreacted starting material) and Chloroacetaldehyde dimethyl acetal (if Route A reagent hydrolyzes or exchanges).
- Stability: The compound is an acetal and is sensitive to aqueous acid. It should be stored under anhydrous conditions, preferably over basic alumina or  $K_2CO_3$  to prevent autocatalytic hydrolysis.[1]

## Safety & Handling (Critical)

WARNING: Alpha-Halo Ether Hazard. The reagent 1,2-dichloro-1-methoxyethane used in Route A belongs to the class of

-halo ethers.

- Carcinogenicity: Many -halo ethers (e.g., Bis(chloromethyl)ether) are potent human carcinogens. While the specific toxicity of 1,2-dichloro-1-methoxyethane is less documented, it should be treated with the highest level of containment (glovebox or high-performance fume hood).
- Skin Absorption: Rapidly absorbed.[1] Double-gloving (Nitrile/Laminate) is mandatory.
- Decontamination: Quench all glassware and spills with a solution of 5% Ammonium Hydroxide in Methanol to destroy the alkylating potential before removal from the hood.

## References

- Cloethocarb Synthesis: Process for the preparation of 2-(2-chloro-1-methoxyethoxy)phenyl methylcarbamate. U.S. Patent 4,906,653.[1] [Link](#)

- Alpha-Halo Ether Chemistry: Reactions of alpha-halo ethers with nucleophiles. *Journal of Organic Chemistry*, 1966, 31(8), 2459.[1] [Link](#)
- Vinyl Ether Chlorination: Synthesis of alpha-chloro-beta-alkoxy ethers from vinyl ethers. *Organic Syntheses, Coll.*[1][4][5] Vol. 4, p. 101.[1] [Link](#)
- General Acetal Synthesis: Preparation of mixed acetals via vinyl ether exchange.[1] *Beilstein Journal of Organic Chemistry*, 2012, 8, 107-114.[1] [Link](#)

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